Synthesis of 13C labeled D-alanine
Synthesis of 13C labeled D-alanine
Technical Whitepaper: Synthesis of
Abstract
The synthesis of
Strategic Overview & Isotope Selection
The choice of synthetic route depends entirely on the desired labeling pattern and the commercially available precursor.[1]
| Labeling Pattern | Precursor | Recommended Route | Primary Application |
| Sodium | Route A: Biocatalytic | Hyperpolarized MRI, Metabolic Flux | |
| Route B: Asymmetric PTC | NMR Relaxation Studies, Methyl-TROSY | ||
| Route B: Asymmetric PTC | Backbone assignment, C |
Route A: Biocatalytic Transamination (The "Green" Route)[1]
This method is the gold standard for backbone labeling (
The Mechanism
The reaction utilizes D-Amino Acid Transaminase (DAAT) (EC 2.6.1.21).[1] The enzyme transfers an amino group from a sacrificial donor (D-Glutamate) to the
Key Advantage: High Atom Economy.[1] The expensive carbon skeleton is fully conserved.[1]
Experimental Protocol
Reagents:
-
Substrate: Sodium
Pyruvate (100 mg, 0.9 mmol). -
Amino Donor: D-Glutamate (excess, 1.5 mmol).
-
Enzyme: D-Amino Acid Transaminase (lyophilized from Bacillus sp.[1] or Staphylococcus haemolyticus).[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 50 µM.
-
Buffer: Potassium Phosphate (100 mM, pH 8.0).[1]
Workflow:
-
Preparation: Dissolve 100 mg
Pyruvate and 220 mg D-Glutamate in 10 mL of phosphate buffer. Add PLP to a final concentration of 50 µM (solution turns faint yellow). -
Initiation: Add 50 Units of DAAT enzyme. Incubate at 37°C with gentle shaking (150 rpm).
-
Equilibrium Shift: The reaction produces
-ketoglutarate ( -KG) as a byproduct.[1] To drive the reaction to completion (>95% yield), -KG must be removed or the donor must be in large excess.[1]-
Advanced Step: Couple with Glutamate Dehydrogenase (GDH) and ammonium ions to recycle the glutamate, though simply using excess D-Glutamate is more robust for small-scale labeled synthesis.[1]
-
-
Termination: After 24 hours, quench by heating to 95°C for 5 minutes (denatures protein). Centrifuge at 10,000 x g for 10 mins to remove precipitate.
-
Purification:
-
Load supernatant onto a cation exchange column (Dowex 50W-X8, H+ form).
-
Wash with water to remove unreacted pyruvate and
-KG (anions/neutrals). -
Elute amino acids (D-Ala and D-Glu) with 2M NH
OH.[1] -
Separate D-Ala from D-Glu using preparative HPLC or simply by exploiting solubility differences in EtOH/Water (Alanine is less soluble in EtOH).[1]
-
Pathway Visualization
Figure 1: The transaminase cycle.[1] The amino group is transferred stereoselectively to the labeled pyruvate.[1]
Route B: Asymmetric Phase-Transfer Catalysis (The "Precision" Route)[1]
This method is required when the label must be at the methyl position (
The Mechanism
A glycine imine (protected glycine) is deprotonated by a base at the interface of an organic/aqueous solvent system.[1] A chiral quaternary ammonium salt (Phase Transfer Catalyst, PTC) transports the enolate into the organic phase and blocks one face of the molecule, forcing the
Experimental Protocol
Reagents:
-
Substrate: N-(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).
-
Alkylating Agent:
C-Methyl Iodide ( CH I). -
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] Note: Cinchonidinium yields D-amino acids; Cinchoninium yields L.[1]
-
Base: 50% KOH (aq).
-
Solvent: Toluene or Dichloromethane.[1]
Workflow:
-
Biphasic Setup: In a reaction vessel, dissolve the Glycine Schiff Base (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene.
-
Alkylation: Cool to 0°C. Add 50% KOH and immediately add
CH I (1.2 eq). Stir vigorously. The reaction occurs at the interface.[1] -
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). Reaction is typically complete in 4-6 hours.[1]
-
Workup: Separate phases. Wash organic phase with water and brine. Dry over Na
SO and concentrate. -
Hydrolysis (Deprotection):
-
Purification: Ion exchange chromatography (Dowex 50W) followed by recrystallization from water/ethanol.
Pathway Visualization
Figure 2: Asymmetric alkylation workflow. The chiral catalyst dictates the D-configuration during the addition of the 13C-methyl group.[1]
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation of both isotopic incorporation and stereochemical purity.[1]
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | > 98% (No aliphatic impurities) | |
| Isotopic Enrichment | Mass Spectrometry (ESI-MS) | > 99 atom % |
| Enantiomeric Excess | Chiral HPLC (Crownpak CR+) | > 99% ee (D-isomer) |
| Label Position | Doublet splitting analysis ( |
Critical QC Note: For Route A (Enzymatic), trace L-glutamate is a common impurity. Ensure the Dowex elution profile cuts off the glutamate tail, or use a specific enzymatic assay (L-Glutamate Oxidase) to verify its absence.[1]
References
-
Vertex Pharmaceuticals. (2023).[1] Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins.[1][2] NCBI PMC.[1]
-
University of Oxford. (2020). Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. ACS Central Science.[1] [1]
-
MDPI. (2022).[1] Advances in Enzymatic Synthesis of D-Amino Acids.[1] Molecules.[1][3][2][4][5][6][7][8][9][10][11] [1]
-
SciSpace. (2017). Synthesis of 13C labeled β-cyano-L-alanine.[1][3] Organic Communications.[1][3]
-
National Institutes of Health. (2025). Biological Evaluation of D-[18F]Fluoroalanine... for Bacterial Infection. PMC.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
